1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a chemical compound recognized for its potential therapeutic applications, particularly in the field of neurology. The compound's structure suggests it may influence neurotransmitter systems, similar to other known central nervous system-active compounds. Its molecular formula is , with a molecular weight of approximately 199.68 g/mol. The compound is primarily explored for its anticonvulsant and analgesic properties, making it a subject of interest in pharmaceutical research .
This compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich. It falls under the category of tetrahydronaphthalene derivatives, which are known for their diverse biological activities. Specifically, it is classified as an aminomethyl derivative of tetrahydronaphthol, which indicates the presence of an amino group attached to a tetrahydronaphthalene structure .
The synthesis of 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves several steps typical of organic synthesis processes. One common method includes the reaction of appropriate naphthalene derivatives with amine reagents under controlled conditions.
The process can be complex due to the need for selective functionalization while avoiding side reactions common in multi-step organic syntheses.
The molecular structure can be represented by the following:
This structure indicates the presence of a hydroxyl group (-OH), an amino group (-NH2), and a chlorine atom (Cl) associated with the hydrochloride salt form .
While specific reactions involving 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride are not extensively documented, compounds in this class typically undergo various reactions characteristic of amines:
These reactions highlight the versatility of the compound in synthetic organic chemistry and its potential as an intermediate in drug development .
The mechanism of action for 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is primarily linked to its interaction with neurotransmitter receptors in the central nervous system. It may modulate neurotransmitter levels or receptor activity:
Research continues to elucidate these mechanisms through pharmacological studies and receptor binding assays .
The physical properties of 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride include:
Chemical properties include its reactivity as an amine and alcohol, allowing it to participate in various chemical transformations typical for such functional groups .
1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride has several scientific applications:
Ongoing research aims to further understand its properties and expand its applications within medicinal chemistry .
The protonated aminomethyl group (–CH₂NH₃⁺) serves as the primary pharmacophoric "message" domain, mirroring the tyramine moiety of endogenous opioids. Its placement at the C1 position of the tetrahydronaphthalene ring enables optimal vectoring toward a conserved aspartate residue (Asp 3.32) in transmembrane helix 3 (TM3) of opioid receptors. This ionic interaction anchors ligand binding, while hydrophobic extensions modulate subtype selectivity:
Table 1: Impact of Aminomethyl Modifications on Opioid Receptor Binding
Compound | N-Substituent | Ki (nM) MOR | Ki (nM) DOR | Ki (nM) KOR | |
---|---|---|---|---|---|
FW-AII-OH-2 | –CH₃ | >10,000 | 4.64 ± 0.1 | >10,000 | |
FW-DIII-OH-2 | –CH₂CH₂C₆H₅ | >10,000 | 228 ± 5.8 | >10,000 | |
FW-DI-OH-2 | –CH₂CH₂(2-OMe-C₆H₄) | >10,000 | 8.65 ± 0.9 | >10,000 | |
5-Amino-1-methyl | –NH₂ (C5 position) | 190* | 460* | Not tested | [3] [5] |
*Binding affinity values for a structural isomer with amino group at C5
Critically, N-dimethylation (as in tramadol metabolite M1) favors MOR (Ki = 13 nM), whereas monoalkylation shifts selectivity to DOR. This divergence arises from conformational induction in the receptor: DOR undergoes a 3.5-Å inward shift of TM6 upon binding FW-AII-OH-2, enabling hydrogen bonding between the aminomethyl group and Tyr7.43 [9] [10].
Regioisomerism profoundly influences receptor selectivity due to topological constraints in opioid binding pockets. Key comparisons include:
5-Amino-2-ol (e.g., 5-Amino-1-methyl): Places the amino group distal from the hydroxyl, reducing MOR affinity (Ki = 190 nM) due to weakened electrostatic anchoring and misalignment with the MOR subpocket [3] [5].
Hydroxylation Site:
Table 2: Pharmacological Profiles of Key Regioisomers
Compound | Amino Position | OH Position | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | |
---|---|---|---|---|---|---|
1-(Aminomethyl)-2-ol | C1 | C2 | >10,000 | 4.6 | >10,000 | |
5-Amino-1-methyl-2-ol | C5 | C2 | 190 | 460 | Not tested | |
6-Amino-5,6,7,8-tetrahydro | C6 | None | >10,000 | >10,000 | 141 | [1] [3] [4] |
Synthetic routes further underscore regioisomer sensitivity: Mannich reactions on 6-hydroxy-1-tetralone yield exclusively the 1-aminomethyl-2-ol scaffold, whereas Suzuki couplings on brominated precursors generate 5- or 6-substituted analogs with distinct pharmacology [4] [9]. The 6-amino derivative FW-AII-OH-1 exhibits KOR selectivity (Ki = 141 nM), attributed to enhanced hydrophobic contact with Leu5.51 in KOR [4].
The phenolic hydroxyl group at C2 is indispensable for high-affinity binding, serving dual electronic and steric roles:
In MOR, the C2-OH engages a water-mediated H-bond network with Asp3.32 and Tyr6.52, stabilizing the inactive state. This explains reduced MOR agonism in C2-hydroxylated derivatives [7] [10].
Electronic Effects:
Quantum calculations show that ortho-OH placement increases the HOMO density at C1-aminomethyl by 12%, strengthening Asp3.32 electrostatic attraction [7].
Conformational Rigidity:
Notably, steric occlusion by ECL2 limits tolerance for C1/C3 disubstitution. Derivatives with C1-aminomethyl/C3-methyl groups show 50-fold DOR affinity loss due to clash with Val6.55 [9] [10].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2